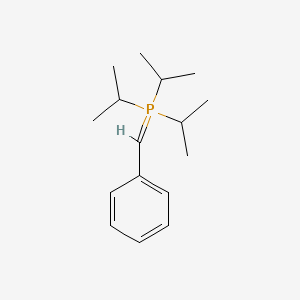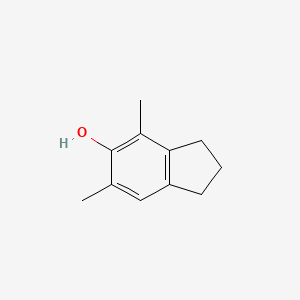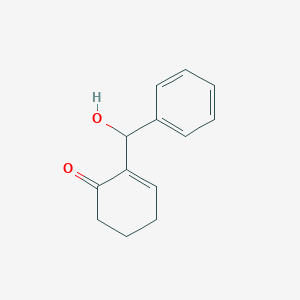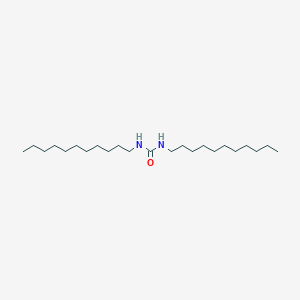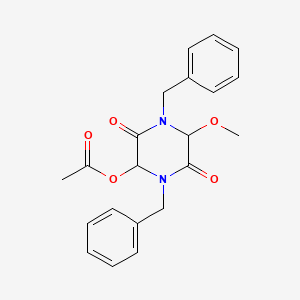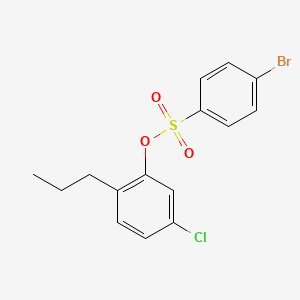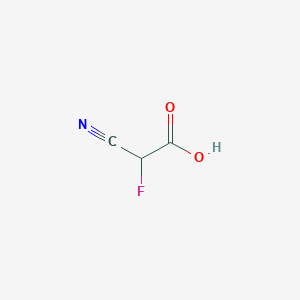![molecular formula C22H21FO2S B14369454 2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl CAS No. 90691-41-1](/img/structure/B14369454.png)
2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl is an organic compound that features a biphenyl core with various substituents, including a benzenesulfonyl group, a fluorine atom, and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorosulfonic acid, fluorinating agents, and methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A related compound used in sulfonylation reactions.
Fluorobiphenyl Derivatives: Compounds with similar biphenyl cores and fluorine substituents.
Trimethylbiphenyl Derivatives: Compounds with similar methyl-substituted biphenyl cores .
Uniqueness
2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
90691-41-1 |
|---|---|
Formule moléculaire |
C22H21FO2S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)-1-(4-fluoro-3-methylphenyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C22H21FO2S/c1-15-11-16(2)21(14-26(24,25)19-7-5-4-6-8-19)20(12-15)18-9-10-22(23)17(3)13-18/h4-13H,14H2,1-3H3 |
Clé InChI |
NVUIYSZUZONAQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C)CS(=O)(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
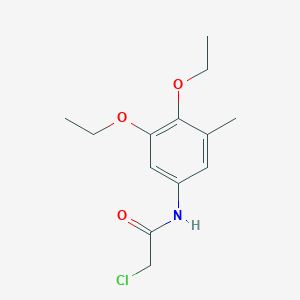
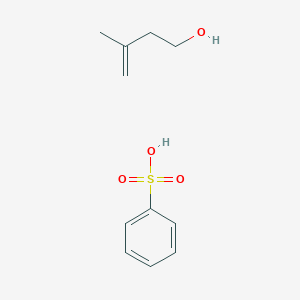
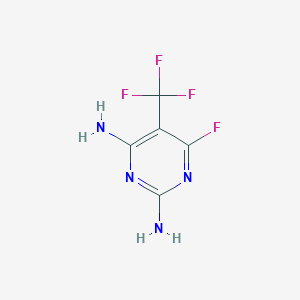
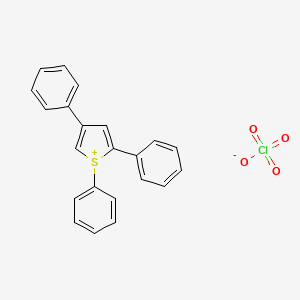
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)

